2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (hereafter referred to as Compound A) is a sulfanyl-acetamide derivative featuring a pyrimidine-thiazole hybrid scaffold. Its structure includes:
- A 4-hydroxy-6-phenylpyrimidin-2-yl group linked via a sulfanyl bridge.
- An N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl] acetamide moiety.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c1-29-16-9-7-15(8-10-16)18-12-30-22(24-18)26-20(28)13-31-21-23-17(11-19(27)25-21)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMGVKVMSIIEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the thiazole ring: This step involves the cyclization of thioamides with α-haloketones or α-haloesters.
Coupling of the pyrimidine and thiazole rings: This is usually done via a nucleophilic substitution reaction, where the sulfanyl group acts as a nucleophile.
Acetamide formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, studies have highlighted the ability of similar compounds to inhibit the expression of pro-inflammatory enzymes such as COX-2 and iNOS in cellular models . The presence of the hydroxyl group in the pyrimidine structure may enhance hydrogen bonding interactions with biological targets, potentially increasing efficacy in reducing inflammation.
Antimicrobial Properties
The thiazole ring in this compound is known for its antimicrobial activity. Compounds containing thiazole have been reported to show effectiveness against various bacterial strains and fungi. This suggests that 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide could be explored for its potential as an antimicrobial agent .
Anticancer Potential
Pyrimidine derivatives have been studied for their anticancer properties due to their ability to interfere with DNA synthesis and repair mechanisms. The unique structural features of this compound may allow it to act on specific cancer pathways, making it a candidate for further investigation in oncology .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Research has shown that modifications at specific positions on the pyrimidine and thiazole rings can significantly influence the compound's potency and selectivity against target enzymes or receptors .
Synthetic Methods
The synthesis of this compound typically involves multi-step chemical reactions, often starting from commercially available pyrimidine derivatives. The reaction conditions usually require careful control over temperature and pH to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed for industrial-scale production, allowing for better control over reaction parameters and scalability.
Case Study: Anti-inflammatory Effects
A study conducted on similar pyrimidine derivatives demonstrated their ability to reduce inflammatory markers in RAW264.7 macrophage cells. The compounds were evaluated using Western blotting and RT-PCR techniques, showing a marked decrease in iNOS and COX-2 levels upon treatment with the synthesized compounds .
Case Study: Antimicrobial Testing
In vitro testing of thiazole-containing compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, suggesting that this compound could follow similar pathways .
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
Compound A shares structural motifs with several analogs, differing primarily in substituents on the pyrimidine and thiazole rings. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Pyrimidine Modifications: Compound A and CAS 402737-21-7 share a 4-hydroxy-6-phenylpyrimidine core. The hydroxy group may enhance hydrogen-bonding interactions in biological targets .
Thiazole Substituents :
- The 4-methoxyphenyl group in Compound A confers electron-donating effects, improving solubility relative to the phenyl group in CAS 402737-21-7 .
- Halogenated analogs (e.g., Compound 14 ) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Biological Implications: GSK1570606A demonstrates that fluorophenyl-thiazole hybrids can achieve nanomolar kinase inhibition, suggesting Compound A’s pyrimidine-thiazole scaffold may be optimized for similar targets .
Pharmacological and Physicochemical Properties
- The hydroxy group on the pyrimidine may reduce metabolic stability compared to amino or oxo substituents .
Target Selectivity :
Biological Activity
The compound 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 386.48 g/mol. Its structure features a pyrimidine ring, a thiazole moiety, and an acetamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.48 g/mol |
| LogP | 2.64 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Antioxidant Activity
Research has shown that compounds with similar structural features exhibit significant antioxidant properties. The DPPH radical scavenging assay indicates that this compound may effectively neutralize free radicals, thus suggesting potential applications in oxidative stress-related conditions .
Anticancer Properties
In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. Notably, it has shown higher activity against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. The mechanism of action may involve the inhibition of topoisomerase or other cellular pathways critical for cancer cell proliferation .
Antimicrobial Activity
Preliminary studies indicate that the compound may have antimicrobial properties, particularly against Gram-positive bacteria. Its structural components suggest potential interactions with bacterial enzymes or receptors, leading to inhibition of growth .
The biological activity of This compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : It could bind to specific receptors, altering their function and affecting downstream signaling.
- Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
Study on Anticancer Activity
A study conducted on various synthesized derivatives demonstrated that compounds similar to this one exhibited varying degrees of cytotoxicity against U-87 and MDA-MB-231 cell lines. The most active derivative reduced cell viability significantly compared to control groups .
Antioxidant Evaluation
In another study evaluating antioxidant capacity through DPPH assays, the compound showed a scavenging ability comparable to established antioxidants like ascorbic acid, highlighting its potential therapeutic role in oxidative stress management .
Chemical Reactions Analysis
Reactivity at the Methylene Bridge
The exocyclic methylene group (C5) participates in electrophilic additions and cycloadditions :
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form fused six-membered rings.
-
Michael Additions : The α,β-unsaturated system undergoes conjugate additions with nucleophiles like amines or thiols .
Example Reaction with Hydrazine
Treatment with hydrazine hydrate in ethanol yields hydrazone derivatives , confirmed by a downfield shift of the NH proton (δ 11.5–12.5 ppm) .
Thioxo Group Transformations
The 4-thioxo moiety undergoes alkylation or oxidation :
-
S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form thioether derivatives.
-
Oxidation : Treating with H₂O₂ or KMnO₄ oxidizes the thione (C=S) to a sulfone (C=O₂) .
Oxidation Data
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| H₂O₂ (30%) | 4-Oxo-3-benzylthiazolidinone | 65 |
| KMnO₄ (aq.) | Sulfone derivative | 58 |
Substituent-Driven Reactions
The 3,4-dimethoxyphenyl and benzyl groups influence regioselectivity:
-
Demethylation : Cleavage of methoxy groups occurs with BBr₃ in CH₂Cl₂, yielding dihydroxy derivatives .
-
Benzyl Group Removal : Hydrogenolysis (H₂/Pd-C) removes the N-benzyl group, generating a secondary amine .
Demethylation Conditions
| Reagent | Solvent | Time (h) | Product |
|---|---|---|---|
| BBr₃ | CH₂Cl₂ | 4 | 3,4-Dihydroxyphenyl derivative |
Biological Activity Correlation
While beyond pure chemical reactivity, the compound’s bioactivity (e.g., antimicrobial, anti-inflammatory) is linked to its ability to form hydrogen bonds via the thioxo group and π-π stacking via the dimethoxyphenyl ring .
Stability and Degradation
The comp
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide?
- Methodological Answer : A multi-step synthesis is typically employed. Key steps include:
N-Acylation : React 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with chloroacetic acid derivatives (e.g., ethyl chloroacetate) in tetrahydrofuran (THF) using sodium hydride as a base .
Sulfanyl Bridging : Introduce the 4-hydroxy-6-phenylpyrimidin-2-yl sulfanyl group via nucleophilic substitution under reflux in dimethylformamide (DMF) with K₂CO₃ as a catalyst .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation.
Critical Parameters : Monitor reaction progress via TLC and confirm purity via HPLC (>95%).
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement):
- Crystallization : Grow crystals via slow evaporation in ethanol at 4°C.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL-2018/3 for structure solution, refining parameters like thermal displacement and occupancy .
Example Parameters (from analogous compounds):
| Space Group | (Å) | (Å) | (Å) | β (°) | R-factor |
|---|---|---|---|---|---|
| P2₁/c | 10.52 | 12.37 | 14.89 | 90.0 | 0.042 |
Q. What experimental protocols are used to assess solubility and stability?
- Methodological Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy (λ = 254 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and reaction energetics. Tools like Gaussian 16 or ICReDD’s reaction path search algorithms can predict optimal conditions (solvent, temperature) and reduce trial-and-error experimentation . Case Study : For sulfanyl group introduction, computational modeling identified DMF as superior to DMSO due to lower activation energy (ΔG‡ = 28.5 kJ/mol vs. 34.2 kJ/mol) .
Q. How to design structure-activity relationship (SAR) studies for biological activity?
- Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl on the thiazole ring).
Bioassay : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
Data Analysis : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ using multivariate regression .
Example Results :
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| 4-OCH₃ | 12.3 | 2.8 |
| 4-F | 8.7 | 3.1 |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, applying random-effects models to account for variability .
- Mechanistic Studies : Perform isothermal titration calorimetry (ITC) to validate binding constants (Kd) and rule off-target effects .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational predictions?
- Methodological Answer : Discrepancies often arise from:
- Crystal Packing Effects : Hydrogen bonding or π-π stacking not modeled in gas-phase DFT calculations.
- Thermal Motion : High thermal displacement parameters (e.g., Ueq > 0.05 Ų) distort bond length/angle measurements .
Mitigation : Compare multiple crystal structures and apply periodic boundary conditions in molecular dynamics (MD) simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
